Product packaging for (3-Propyloxetan-3-yl)methyl 4-iodobenzoate(Cat. No.:CAS No. 118546-18-2)

(3-Propyloxetan-3-yl)methyl 4-iodobenzoate

Cat. No.: B3217939
CAS No.: 118546-18-2
M. Wt: 360.19 g/mol
InChI Key: DQCIHZKPGUJKAM-UHFFFAOYSA-N
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Description

Significance of Oxetane (B1205548) Architectures in Advanced Organic Synthesis

Oxetanes, four-membered cyclic ethers, have garnered considerable attention in organic synthesis and medicinal chemistry. acs.orgillinois.edu Their inherent ring strain, comparable to that of epoxides, makes them susceptible to ring-opening reactions, providing a versatile pathway to highly functionalized acyclic compounds. nih.govrsc.org The introduction of an oxetane motif into a molecule can significantly enhance its physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity. acs.orgacs.org This has led to their use as isosteres for more common functional groups like gem-dimethyl and carbonyl groups in drug discovery programs. nih.govresearchgate.netbeilstein-journals.org The three-dimensional nature of the oxetane ring also allows for the exploration of new chemical space, a critical aspect of developing novel therapeutic agents. nih.gov

Strategic Importance of Aryl Iodides in Modern Chemical Transformations

Aryl iodides are pivotal building blocks in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond. rsc.org This bond is susceptible to oxidative addition, making aryl iodides excellent substrates in a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. rsc.orgchinesechemsoc.orgrsc.org These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. While traditionally considered less reactive than aryl bromides and chlorides in some palladium-catalyzed C-N bond-forming processes, recent advancements have led to highly efficient catalyst systems for the cross-coupling of aryl iodides. digitellinc.com The development of novel methods for the synthesis of aryl iodides continues to be an active area of research. chinesechemsoc.orgmdpi.com

Overview of (3-Propyloxetan-3-yl)methyl 4-iodobenzoate (B1621894) as a Bifunctional Chemical Entity

(3-Propyloxetan-3-yl)methyl 4-iodobenzoate is a bifunctional molecule, meaning it possesses two distinct reactive sites that can undergo different types of chemical transformations. This dual functionality allows for sequential or orthogonal reactions, providing a powerful tool for the synthesis of complex target molecules. nih.govnih.gov The oxetane ring can participate in ring-opening reactions, while the aryl iodide moiety can be functionalized through various cross-coupling reactions. This orthogonal reactivity is highly desirable in synthetic chemistry as it allows for the stepwise construction of molecular complexity with a high degree of control.

PropertyValue
CAS Number 118546-18-2
Molecular Formula C₁₄H₁₇IO₃
Molecular Weight 360.19 g/mol
IUPAC Name This compound

Historical and Contemporary Context of Strained Cyclic Ethers and Halogenated Esters in Academic Research

The study of strained cyclic ethers, such as oxetanes, has a rich history, with early research focusing on their physical organic properties and reactivity. illinois.edu The development of synthetic methods like the Williamson ether synthesis and the Paternò-Büchi reaction provided access to a wider range of these compounds. acs.orgwikipedia.orgslideshare.netmasterorganicchemistry.comwikipedia.org In recent years, the focus has shifted towards their applications in medicinal chemistry and materials science. rsc.orgjmchemsci.comnih.govelsevier.com

Halogenated esters, particularly aryl halides, have been instrumental in the advancement of organometallic chemistry. rsc.orggoogle.comgoogle.com The discovery and development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the way carbon-carbon and carbon-heteroatom bonds are formed, with aryl halides playing a central role. digitellinc.com Research continues to explore new catalysts and reaction conditions to expand the scope and efficiency of these transformations. nih.gov The combination of a strained ether and a halogenated ester in a single molecule like this compound represents a modern approach to creating versatile building blocks for complex molecule synthesis.

Detailed Research Findings

A common method for the preparation of 3-substituted oxetanes is through a Williamson etherification of a suitable 1,3-diol. acs.org In the case of (3-propyloxetan-3-yl)methanol, a potential precursor could be 2-propyl-1,3-propanediol. This diol can be selectively functionalized, for example, by monotosylation of the primary hydroxyl group, followed by intramolecular cyclization under basic conditions to form the oxetane ring.

The subsequent esterification of (3-propyloxetan-3-yl)methanol with 4-iodobenzoic acid can be achieved through various standard methods, such as Fischer-Speier esterification using a catalytic amount of acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The reactivity of the aryl iodide functionality allows for a wide range of subsequent transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17IO3 B3217939 (3-Propyloxetan-3-yl)methyl 4-iodobenzoate CAS No. 118546-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-propyloxetan-3-yl)methyl 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c1-2-7-14(8-17-9-14)10-18-13(16)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCIHZKPGUJKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(COC1)COC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Propyloxetan 3 Yl Methyl 4 Iodobenzoate

Construction of the 3-Propyloxetan-3-yl Moiety

The synthesis of the 3,3-disubstituted oxetane (B1205548) core, specifically the (3-propyloxetan-3-yl)methanol fragment, is a significant challenge due to the inherent ring strain of the four-membered ether. acs.org Several strategies have been developed to access this valuable structural motif, primarily involving intramolecular cyclization or the functionalization of pre-existing oxetane rings.

Intramolecular Cyclization Approaches to Substituted Oxetane Cores

The formation of the oxetane ring through intramolecular cyclization is a foundational strategy in heterocyclic chemistry. The most prevalent of these methods is the intramolecular Williamson ether synthesis, which involves a base-mediated nucleophilic substitution to form the core C-O bond of the ether. acs.org This reaction typically starts from a 1,3-diol precursor, which is selectively functionalized to install a leaving group at one primary hydroxyl and activate the other as a nucleophilic alkoxide.

The kinetics of forming a four-membered ring are notably slower compared to three-, five-, or six-membered analogues, making the choice of substrate and reaction conditions critical to minimize side reactions like Grob fragmentation. acs.orgbeilstein-journals.org The 4-exo-tet cyclization is kinetically the least favored among small ring formations. beilstein-journals.org Nevertheless, its practicality and versatility have made it a common method. beilstein-journals.org

Another approach involves cyclization through C-C bond formation. nih.gov This strategy can provide access to diversely substituted oxetanes and often proceeds under mild conditions, for example, using a NaH-mediated cyclization of a bromide precursor. nih.gov

Table 1: Comparison of Intramolecular Cyclization Strategies for Oxetane Synthesis

Cyclization Strategy Precursor Type Key Transformation Advantages Challenges
Williamson Ether Synthesis 1,3-Haloalcohol or 1,3-Diol derivative Base-mediated intramolecular SN2 (C-O bond formation) Readily available precursors; versatile. beilstein-journals.org Competing elimination (Grob fragmentation); slow kinetics. acs.orgbeilstein-journals.org
Epoxide Ring Opening Epoxy-alcohol Intramolecular nucleophilic attack on epoxide Thermodynamically favorable due to release of epoxide ring strain. beilstein-journals.org Requires synthesis of specific epoxy-alcohol precursors. nih.gov
C-C Bond Formation α-Diazo ester with pendant leaving group O-H insertion and C-C bond-forming cyclization Mild conditions; access to highly functionalized oxetanes. nih.gov Requires synthesis of specialized diazo compounds. nih.gov
Paternò-Büchi Reaction Alkene and Carbonyl compound [2+2] photocycloaddition Direct formation of the oxetane ring. Often lacks regioselectivity and stereoselectivity. nih.gov

Stereoselective Synthesis of the 3-Propyloxetane Scaffold

While the target molecule, (3-propyloxetan-3-yl)methyl 4-iodobenzoate (B1621894), is achiral, the principles of stereoselective synthesis are crucial for creating more complex, substituted oxetane analogues. Stereocontrol can be achieved by starting with enantiomerically enriched precursors. For instance, the stereocontrolled synthesis of 2,4-disubstituted oxetanes has been demonstrated starting from syn- and anti-1,3-diols, where the stereochemistry of the diol dictates the final configuration of the oxetane product. acs.org

Enantioselective methods have also been developed. An important approach involves the enantioselective reduction of β-halo ketones using a chiral reducing agent, followed by a Williamson ether cyclization that proceeds without racemization. acs.org This strategy has successfully produced 2-aryl-substituted oxetanes with high enantiomeric excess. acs.org While not directly applicable to the achiral 3,3-disubstituted target, these methodologies form the basis for creating chiral derivatives by modifying the substitution pattern on the oxetane ring.

Functionalization of Oxetan-3-one Precursors

A highly effective and convergent route to 3,3-disubstituted oxetanes involves the functionalization of commercially available oxetan-3-one. chemrxiv.orgnih.gov This approach leverages the reactivity of the ketone to introduce the desired substituents. A plausible pathway to (3-propyloxetan-3-yl)methanol begins with the nucleophilic addition of a propyl organometallic reagent, such as propylmagnesium bromide, to oxetan-3-one. This Grignard reaction would yield 3-hydroxy-3-propyloxetane.

Subsequent steps are required to convert the tertiary hydroxyl group into the target hydroxymethyl group. This transformation could involve:

Dehydration to form 3-propyl-2,3-dihydrooxetane.

Hydroboration-oxidation to install a primary alcohol, yielding the desired (3-propyloxetan-3-yl)methanol.

Alternatively, oxetan-3-one can undergo other ketone transformations, such as the Horner-Wadsworth-Emmons reaction, to introduce an α,β-unsaturated ester group. chemrxiv.org This could then be subjected to Michael addition and reduction sequences to build the required propyl and hydroxymethyl functionalities. The versatility of oxetan-3-one as a building block provides a robust platform for accessing a wide variety of 3-substituted oxetanes. chemrxiv.org

Synthesis of the 4-Iodobenzoate Ester Component

The final step in the synthesis is the coupling of the (3-propyloxetan-3-yl)methanol with 4-iodobenzoic acid. This can be achieved either by direct esterification or by first forming a benzoate (B1203000) ester and then introducing the iodine atom, though the latter presents significant regiochemical challenges.

Esterification Methods for 4-Iodobenzoic Acid Derivatives

The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. Several methods are available, with the choice often dictated by the sensitivity of the substrates.

The Fischer-Speier esterification is a classic method involving the reaction of the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. wikipedia.orgyoutube.com While effective for simple substrates, the harsh acidic conditions could potentially lead to the ring-opening of the strained oxetane moiety. chemrxiv.org

Milder, more contemporary methods are generally preferred for sensitive substrates. These include:

Carbodiimide-mediated coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid, allowing it to react with the alcohol under neutral or basic conditions, often with an acylation catalyst like 4-dimethylaminopyridine (DMAP). organic-chemistry.org

Acid Chloride Formation: The carboxylic acid can be converted to a highly reactive 4-iodobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride reacts readily with the alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

Table 2: Selected Esterification Methods

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol, Carboxylic Acid, Strong Acid (e.g., H₂SO₄) Typically heated Simple reagents, atom economical. wikipedia.org Harsh acidic conditions may degrade sensitive substrates like oxetanes. chemrxiv.org
Steglich Esterification Alcohol, Carboxylic Acid, DCC, DMAP Room temperature, neutral pH Mild conditions, high yields. DCC byproduct can be difficult to remove; potential for side reactions.
Acid Chloride Method Alcohol, Acid Chloride, Base (e.g., Pyridine) Typically 0°C to room temperature High reactivity, fast reaction. Requires prior synthesis of the acid chloride; corrosive reagents.
Mitsunobu Reaction Alcohol, Carboxylic Acid, DEAD, PPh₃ Low temperature, neutral conditions Mild, high inversion of stereochemistry at the alcohol (if applicable). Reagents can be hazardous; purification can be challenging.

Regioselective Iodination Strategies of Benzoate Esters

An alternative synthetic design would involve first creating (3-propyloxetan-3-yl)methyl benzoate and subsequently introducing the iodine atom onto the aromatic ring. However, this approach is complicated by the principles of electrophilic aromatic substitution. The benzoate ester group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. Therefore, direct iodination of the benzoate ester using typical electrophilic iodinating reagents (e.g., I₂ with an oxidizing agent) would be expected to yield the 3-iodo isomer, not the desired 4-iodo product.

Modern synthetic methods have enabled regioselective halogenation through C-H activation, often utilizing transition metal catalysts like palladium or iridium. acs.orgnih.gov These methods, however, are typically designed to achieve ortho-halogenation by using a directing group. acs.orgresearchgate.net Achieving para-selectivity in the C-H functionalization of a substituted benzene ring remains a significant synthetic hurdle.

Given these regiochemical constraints, the most direct and reliable strategy for the synthesis of (3-propyloxetan-3-yl)methyl 4-iodobenzoate is to employ 4-iodobenzoic acid directly in the esterification step. This precursor is readily prepared via methods such as the oxidation of p-iodotoluene. wikipedia.org This circumvents the challenges of controlling regioselectivity in the final iodination step.

Convergent Synthesis of this compound

A convergent synthesis for this compound focuses on the efficient coupling of the pre-synthesized alcohol, (3-propyloxetan-3-yl)methanol, with an activated form of 4-iodobenzoic acid. This section details plausible and effective methodologies for achieving this key transformation.

Coupling Reactions of Oxetane-Derived Alcohols with Iodobenzoyl Electrophiles

The esterification of a sterically hindered primary alcohol like (3-propyloxetan-3-yl)methanol requires carefully chosen coupling reagents to overcome the steric hindrance and achieve a high yield of the desired ester. Several modern esterification methods are well-suited for this purpose.

One of the most effective methods for coupling sterically demanding substrates is the Steglich esterification . This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol. organic-chemistry.orgnih.gov The reaction is mild and can be performed at room temperature, which is advantageous for preventing potential side reactions involving the strained oxetane ring. chemrxiv.org

The general mechanism of the Steglich esterification involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then intercepts this intermediate to form an N-acylpyridinium salt, which is a potent acylating agent. The alcohol subsequently attacks this activated species to furnish the ester and regenerate the catalyst. A key advantage of this method is its tolerance of a wide range of functional groups.

Another powerful method for the synthesis of esters from alcohols and carboxylic acids, particularly when steric hindrance is a factor, is the Mitsunobu reaction . This reaction employs a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral (3-propyloxetan-3-yl)methanol. The Mitsunobu reaction is known for its mild conditions and high yields.

A more direct approach involves the use of a pre-activated iodobenzoyl electrophile, such as 4-iodobenzoyl chloride . This acyl chloride can react directly with (3-propyloxetan-3-yl)methanol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to afford the target ester. This method is often rapid and high-yielding, though the generation of the acyl chloride from 4-iodobenzoic acid requires an additional synthetic step, for example, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

MethodKey ReagentsTypical ConditionsAdvantagesPotential Considerations
Steglich Esterification4-Iodobenzoic acid, DCC/DIC, DMAPDichloromethane (DCM) or Tetrahydrofuran (THF), Room TemperatureMild conditions, high yields for hindered substrates, good functional group tolerance.Removal of urea byproduct can require careful purification.
Mitsunobu Reaction4-Iodobenzoic acid, PPh₃, DEAD/DIADTHF, 0 °C to Room TemperatureMild conditions, high yields, effective for hindered alcohols.Purification to remove phosphine oxide and hydrazine byproducts.
Acyl Chloride Method4-Iodobenzoyl chloride, Pyridine or Et₃NDCM or THF, 0 °C to Room TemperatureOften rapid and high-yielding.Requires prior synthesis of the acyl chloride; potential for side reactions if impurities are present.

Sequential Functionalization Approaches for Target Compound Assembly

Sequential functionalization offers an alternative and potentially more streamlined approach to the synthesis of this compound, where the key structural motifs are introduced in a stepwise manner on a common precursor.

A plausible sequential synthesis could commence with a readily available starting material, such as oxetan-3-one . The first step would involve the introduction of the propyl group at the 3-position. This can be effectively achieved through a Grignard reaction with propylmagnesium bromide (CH₃CH₂CH₂MgBr). This nucleophilic addition to the ketone would yield 3-propyl-oxetan-3-ol.

The subsequent step would be the introduction of the hydroxymethyl group. This transformation can be envisioned through a few different routes. One possibility is the reaction of 3-propyl-oxetan-3-ol with a suitable one-carbon electrophile that can be later converted to a hydroxymethyl group.

A more direct and likely more efficient approach would be to start with a precursor that already contains the hydroxymethyl group or a masked equivalent. For instance, the synthesis of 3,3-disubstituted oxetanes with a hydroxymethyl group has been reported. acs.org Following a similar strategy, one could envision the synthesis of (3-propyloxetan-3-yl)methanol from a suitable diol precursor through a tosylation and subsequent base-mediated cyclization. acs.org

Once the key intermediate, (3-propyloxetan-3-yl)methanol, is synthesized, the final step would be the esterification with 4-iodobenzoic acid or its activated derivative, as detailed in the previous section. This sequential approach, while potentially longer in terms of the number of steps, can offer advantages in terms of building molecular complexity from simpler starting materials and may be more amenable to large-scale synthesis.

StepTransformationKey Reagents and IntermediatesPurpose
1Propyl group installationOxetan-3-one + Propylmagnesium bromide → 3-Propyl-oxetan-3-olIntroduction of the C3-propyl substituent.
2Hydroxymethyl group introductionFurther functionalization of 3-propyl-oxetan-3-ol or synthesis from a diol precursor.Formation of the key alcohol intermediate, (3-propyloxetan-3-yl)methanol.
3Esterification(3-Propyloxetan-3-yl)methanol + 4-Iodobenzoic acid derivativeFinal coupling to form the target compound.

Mechanistic Investigations of Key Transformations of 3 Propyloxetan 3 Yl Methyl 4 Iodobenzoate

Elucidation of Oxetane (B1205548) Ring-Opening Pathways

The four-membered oxetane ring is characterized by significant ring strain (approximately 107 kJ/mol), which makes it a willing participant in reactions that relieve this strain. radtech.org However, the 3,3-disubstituted pattern in (3-Propyloxetan-3-yl)methyl 4-iodobenzoate (B1621894) imparts a higher degree of stability compared to less substituted oxetanes, particularly towards direct nucleophilic attack. nih.govchemrxiv.org Nevertheless, under specific catalytic conditions, the ring can be selectively opened through several mechanistic routes.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, which significantly activates the ring towards nucleophilic attack. rsc.orgresearchgate.net For 3,3-disubstituted oxetanes, this activation facilitates cleavage of the C-O bond. The reaction can proceed via two main pathways, depending on the reaction conditions and the nature of the nucleophile.

One potential pathway involves an SN1-like mechanism. The protonated oxetane could open to form a tertiary carbocation at the C3 position. This carbocation would be stabilized by the adjacent propyl and methylene (B1212753) groups. Subsequent attack by a nucleophile would lead to the formation of a 1,3-diol derivative after hydrolysis. Such intramolecular processes are known to be particularly favorable under acidic conditions. nih.gov

Alternatively, an SN2-like mechanism can occur where a nucleophile attacks one of the sterically less hindered methylene carbons (C2 or C4) of the protonated oxetane. This is a common pathway for ring-opening reactions of strained heterocycles. researchgate.net The choice between the SN1 and SN2 pathways is often dictated by the stability of the potential carbocation and the strength of the nucleophile. Many reactions of 3,3-disubstituted oxetanes are known to proceed under acidic catalysis, which can sometimes lead to rearrangements or fragmentation if not carefully controlled. digitellinc.com

Catalyst TypeProposed IntermediateSite of Nucleophilic AttackResulting Product Type
Brønsted Acid (e.g., HNTf₂)Oxonium Ion / Tertiary CarbocationC3 (via carbocation) or C2/C4 (SN2)1,3-Diol Derivative
Lewis Acid (e.g., In(OTf)₃)Lewis Acid-Oxetane AdductC3 (via carbocation) or C2/C4 (SN2)1,3-Diol Derivative

Nucleophilic Ring-Opening and Associated Rearrangements

Direct nucleophilic ring-opening of the unactivated oxetane in (3-Propyloxetan-3-yl)methyl 4-iodobenzoate is challenging due to the steric hindrance at the C3 position and the relative stability of the 3,3-disubstituted ring. chemrxiv.orgrsc.org Strong nucleophiles, however, can force the ring open, typically by attacking the less substituted C2 or C4 positions in an SN2 fashion. magtech.com.cn This regioselectivity is primarily controlled by steric effects. magtech.com.cn

The reaction with a strong nucleophile like a Grignard reagent or an organolithium compound would result in the cleavage of a C-O bond and the formation of a new C-C bond, yielding a primary alcohol and a tertiary alcohol after workup. Such reactions provide a direct route to highly functionalized 1,3-diol structures. radtech.orgacs.org Rearrangements are less common in direct nucleophilic openings unless the conditions promote the formation of cationic intermediates.

Radical-Mediated Transformations of the Oxetane Ring

While polar, ionic pathways are more common for oxetane ring-opening, radical mechanisms offer alternative and complementary modes of reactivity. thieme-connect.de Recent studies have shown that oxetanes can serve as precursors to carbon-centered radicals under specific catalytic conditions. researchgate.netchemrxiv.org

One such method involves a cobalt-catalyzed process, where a complex derived from vitamin B12 reacts with the oxetane to form an alkylated cobalt intermediate. researchgate.net Homolytic cleavage of the Co-C bond, often induced by light, generates a nucleophilic radical. researchgate.netchemrxiv.org For the title compound, this would likely lead to the formation of a radical at the C2 position, which can then participate in further reactions like Giese additions or cross-electrophile couplings. researchgate.net

Another approach utilizes a combination of zirconocene (B1252598) and photoredox catalysis. thieme-connect.deelsevierpure.com This synergistic system can induce homolytic cleavage of a C-O bond. Interestingly, this method has been shown to favor the formation of the thermodynamically less-stable radical, which, in the case of this compound, could potentially lead to a radical centered at the more substituted C3 position. thieme-connect.de This provides a unique regiochemical outcome compared to other ring-opening methods.

Regioselectivity and Stereochemical Control in Oxetane Ring-Opening Processes

The regioselectivity of the oxetane ring-opening is a critical aspect, largely dictated by the chosen mechanism and reaction conditions. magtech.com.cn As the starting molecule is achiral, the primary focus is on which C-O bond is cleaved and where the new functionality is introduced.

Acid-Catalyzed/Weak Nucleophile: In these reactions, electronic effects tend to dominate. Attack often occurs at the more substituted carbon atom that can better stabilize a positive charge. researchgate.netmagtech.com.cn For the title compound, this would favor pathways involving a C3 carbocationic intermediate.

Strong Nucleophile (No Acid): Here, steric effects are the controlling factor. The nucleophile will preferentially attack the less hindered C2 or C4 positions. magtech.com.cn

Radical Pathways: The regioselectivity in radical reactions is more nuanced. Titanocene-catalyzed reactions typically generate the more stable radical, while zirconocene-based systems can be tuned to produce the less stable radical, offering a reversal of conventional regioselectivity. thieme-connect.de

Reaction TypeControlling FactorPredicted Site of C-O Cleavage/Functionalization
Acid-CatalyzedElectronicC3 (via carbocation)
Nucleophilic (Strong)StericC2 / C4
Radical (Cobalt-catalyzed)Steric/Mechanism-dependentC2
Radical (Zirconocene-catalyzed)Catalyst ControlC3 (Reverse Regioselectivity)

Reactivity of the 4-Iodobenzoate Moiety

The 4-iodobenzoate portion of the molecule is a classic aryl iodide, making it an excellent substrate for a wide array of powerful transition metal-catalyzed cross-coupling reactions. rsc.orgacs.org These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The oxetane ring is generally stable under the typically mild and often basic or neutral conditions required for these transformations. chemrxiv.orgrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl-iodine bond is readily activated by palladium(0) catalysts, initiating catalytic cycles that can form new bonds with various coupling partners.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govacs.org The reaction is highly versatile and tolerates a wide range of functional groups. For the title compound, a Suzuki coupling would replace the iodine atom with a new aryl or vinyl group. acs.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and the synthesis of complex olefinic structures. rsc.org The reaction with this compound and an alkene like styrene (B11656) would yield a stilbene-like derivative, extending the conjugation of the aromatic system. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. organic-chemistry.orgwikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Copper-free versions have also been developed. researchgate.net Reacting the title compound in a Sonogashira coupling would introduce an alkyne moiety, creating an arylalkyne structure. researchgate.net

Coupling ReactionCoupling PartnerTypical Catalyst SystemTypical BaseResulting C-C Bond
Suzuki Aryl/Vinyl Boronic AcidPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃C(sp²)-C(sp²) or C(sp²)-C(sp²)
Heck Alkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃C(sp²)-C(sp²)
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineC(sp²)-C(sp)

Metal-Free and Hypervalent Iodine-Mediated Aryl Iodide Activation

The carbon-iodine bond in aryl iodides such as this compound is a key functional group for carbon-carbon and carbon-heteroatom bond formation. While transition-metal-catalyzed reactions are common, there is growing interest in metal-free activation methods, particularly those employing hypervalent iodine reagents.

Hypervalent iodine(III) compounds, such as diaryliodonium salts, have emerged as powerful reagents for aryl transfer reactions under metal-free conditions. beilstein-journals.orgnih.gov The activation of the aryl iodide in this compound can be envisioned to proceed through its conversion into a diaryliodonium salt. This transformation is typically achieved by reacting the aryl iodide with an appropriate hypervalent iodine precursor in the presence of an acid.

Once formed, the diaryliodonium salt serves as a potent electrophilic arylating agent. beilstein-journals.org The reaction with a nucleophile (Nu⁻) would proceed via a ligand-coupling mechanism, resulting in the formation of the arylated product and the release of iodoarene. The reactivity and selectivity of this process are influenced by the nature of the nucleophile and the other aryl group on the iodine center.

A plausible mechanistic pathway for the metal-free arylation of a nucleophile using this compound, activated as a diaryliodonium salt, is depicted below:

Step 1: Formation of the Diaryliodonium Salt this compound is reacted with an arylating agent (e.g., another iodoarene in the presence of an oxidizing agent and acid) to form the corresponding diaryliodonium salt.

Step 2: Nucleophilic Attack and Aryl Transfer A nucleophile attacks the iodine center of the diaryliodonium salt, leading to the formation of a hypervalent iodine(III) intermediate.

Step 3: Reductive Elimination The intermediate undergoes reductive elimination to furnish the arylated nucleophile and regenerate an aryl iodide.

The efficiency of these reactions is often high, and they can be performed under mild conditions, making them an attractive alternative to metal-catalyzed processes. beilstein-journals.org

Ester Hydrolysis and Transesterification Mechanistic Studies

The ester functionality in this compound is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations in organic chemistry and biology. The generally accepted mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov

This mechanism involves the following key steps:

Nucleophilic Attack: A hydroxide (B78521) ion, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group, in this case, the (3-propyloxetan-3-yl)methoxide ion.

Proton Transfer: A rapid proton transfer from the newly formed carboxylic acid to the alkoxide ion generates the carboxylate and the alcohol, (3-propyloxetan-3-yl)methanol.

The rate of this hydrolysis is influenced by both electronic and steric factors. The electron-withdrawing nature of the 4-iodophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack compared to an unsubstituted benzoate (B1203000) ester. However, the bulky (3-propyloxetan-3-yl)methyl group attached to the ester oxygen introduces significant steric hindrance around the reaction center, which could potentially slow down the reaction. Studies on homologous series of benzoate esters have shown that increasing the size of the alkyl group in the alcohol moiety can lead to a decrease in the rate of basic hydrolysis. nih.gov

Transesterification reactions of this compound would proceed through a similar BAC2-type mechanism, with an incoming alcohol or alkoxide acting as the nucleophile instead of hydroxide. The equilibrium of the reaction would be dictated by the relative concentrations and nucleophilicities of the participating alcohols.

Table 1: Factors Influencing the BAC2 Hydrolysis of this compound

FactorInfluence on Reaction RateMechanistic Rationale
Electronic Effect of 4-iodophenyl groupAcceleratingThe electron-withdrawing inductive effect of the iodine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Steric Hindrance from (3-propyloxetan-3-yl)methyl groupDeceleratingThe bulky nature of the oxetane-containing substituent hinders the approach of the nucleophile to the carbonyl carbon, raising the activation energy of the first step.

Intermolecular and Intramolecular Reactivity Profiles

The presence of three distinct functional groups in this compound gives rise to a rich and varied reactivity profile, encompassing both intermolecular and intramolecular transformations.

Intermolecular Reactivity:

Aryl Iodide: The aryl iodide moiety is a versatile handle for a wide range of intermolecular coupling reactions. For instance, it can participate in well-established transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds. wikipedia.org It can also undergo Buchwald-Hartwig amination to form carbon-nitrogen bonds. As discussed previously, it is also amenable to metal-free activation via hypervalent iodine chemistry. beilstein-journals.org

Ester Group: The ester can undergo intermolecular reactions with strong nucleophiles, leading to cleavage of the acyl-oxygen bond. For example, reaction with organometallic reagents like Grignard or organolithium reagents would lead to the formation of tertiary alcohols.

Oxetane Ring: The strained four-membered oxetane ring is susceptible to ring-opening reactions upon treatment with strong nucleophiles or under acidic conditions. This provides a pathway to 1,3-difunctionalized compounds.

Intramolecular Reactivity:

The spatial proximity of the functional groups in this compound could also facilitate intramolecular reactions under certain conditions. For example, if the ester were to be hydrolyzed to the corresponding carboxylic acid, an intramolecular O-arylation could potentially be induced, leading to the formation of a macrocyclic lactone, although this would likely require specific catalytic conditions to overcome the entropic barrier.

Another possibility involves the intramolecular interaction of the oxetane oxygen with the aryl iodide under conditions that promote the formation of a cationic or radical species at the iodine-bearing carbon. However, such reactions are speculative and would require specific reagents or photochemical conditions to be realized.

Table 2: Potential Reactivity of Functional Groups in this compound

Functional GroupPotential Intermolecular ReactionsPotential Intramolecular Reactions
Aryl IodideSuzuki, Heck, Sonogashira, Buchwald-Hartwig couplings; Metal-free arylationsPotential for intramolecular cyclization under specific conditions
EsterHydrolysis, Transesterification, Aminolysis, Reaction with organometallicsPotential for macrolactonization from the corresponding carboxylic acid
OxetaneNucleophilic ring-openingPotential for intramolecular rearrangements or interactions with other functional groups

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Reaction Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (3-Propyloxetan-3-yl)methyl 4-iodobenzoate (B1621894) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular framework.

In ¹H NMR spectroscopy, the protons on the oxetane (B1205548) ring are expected to display characteristic signals. Due to the substitution at the C3 position, the four methylene (B1212753) protons on the ring (at C2 and C4) would likely appear as distinct multiplets. The methylene protons of the CH₂O bridge connecting the oxetane and benzoate (B1203000) moieties would typically resonate as a singlet or a finely split multiplet. The propyl group would show a triplet for the terminal methyl group and two multiplets for the methylene groups. The aromatic protons of the 4-iodobenzoate group are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. This includes the carbons of the propyl group, the quaternary and methylene carbons of the oxetane ring, the ester carbonyl carbon, and the aromatic carbons of the iodobenzoate ring.

Conformational analysis of the molecule can be investigated using advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). acs.org These experiments detect through-space interactions between protons, which can help determine the preferred spatial arrangement of the propyl and methyl 4-iodobenzoate substituents relative to the puckered oxetane ring. acs.org The introduction of substituents onto an oxetane ring typically results in a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.orgutexas.edu

Furthermore, NMR is invaluable for analyzing reaction pathways. For example, in a cationic ring-opening polymerization, the disappearance of the characteristic oxetane proton signals (around 4.65 ppm) and the appearance of new signals corresponding to the resulting polyether backbone (around 3.49 ppm) can be monitored over time to determine reaction kinetics. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (3-Propyloxetan-3-yl)methyl 4-iodobenzoate Predicted values are based on typical chemical shifts for analogous functional groups.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxetane CH₂ (C2, C4) ~4.4 - 4.8 ~75 - 80
Oxetane Quaternary C (C3) - ~40 - 45
Propyl CH₃ ~0.9 ~14
Propyl CH₂ (middle) ~1.4 - 1.6 ~17 - 20
Propyl CH₂ (adjacent to oxetane) ~1.7 - 1.9 ~35 - 40
Bridge O-CH₂ ~4.2 - 4.5 ~70 - 75
Ester C=O - ~165
Aromatic C-H (ortho to I) ~7.8 - 8.0 ~138
Aromatic C-H (ortho to C=O) ~7.6 - 7.8 ~131
Aromatic C-I - ~95 - 100
Aromatic C (attached to C=O) - ~130

Mass Spectrometry for Product Identification and Reaction Intermediate Detection

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed. nih.govresearchgate.net

The mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula with high confidence.

The fragmentation pattern provides significant structural information. Key fragmentation pathways would likely include:

α-cleavage: Loss of the propyl group from the oxetane ring.

Ester cleavage: Breakage of the bond between the methyl group and the ester oxygen, leading to fragments corresponding to the 4-iodobenzoate anion or cation and the (3-propyloxetan-3-yl)methyl cation.

Oxetane ring-opening: Characteristic fragmentation of the four-membered ring, which can be a complex process. For some oxetane derivatives, a common fragmentation is the loss of formaldehyde (CH₂O). mdpi.com

Loss of iodine: Cleavage of the C-I bond from the aromatic ring.

In the context of mechanistic studies, MS is critical for identifying reaction products and detecting transient intermediates. For example, during the cationic ring-opening polymerization of oxetanes, MS techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) can be used to analyze the resulting polymer and confirm its structure and end groups. rsc.org This helps in understanding the initiation and propagation steps of the polymerization reaction. rsc.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description Predicted m/z (for the most abundant isotope)
Molecular Ion [M]⁺ 360
[M - C₃H₇]⁺ (Loss of propyl group) 317
[4-iodobenzoyl]⁺ 233
[(3-propyloxetan-3-yl)methyl]⁺ 127
[4-iodobenzoate]⁻ 247

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progress Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of the compound would be dominated by several characteristic absorption bands:

C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: Bands corresponding to the C-O stretching of the ester group will appear in the 1100-1300 cm⁻¹ region. The asymmetric C-O-C stretch of the strained oxetane ring is typically found around 980 cm⁻¹. umanitoba.ca

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

C-H Stretch: Aliphatic C-H stretching from the propyl and oxetane methylenes will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.

C-I Stretch: A weak absorption for the carbon-iodine bond is expected in the far-infrared region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar bonds are often stronger in the Raman spectrum. This would be particularly useful for observing the C-C backbone of the propyl group and the symmetric breathing mode of the aromatic ring. The C-I stretch may also be more readily observed via Raman spectroscopy. nih.gov

These techniques are highly effective for monitoring reaction progress. For instance, in reactions involving the oxetane ring, such as cationic ring-opening polymerization, the disappearance of the characteristic oxetane C-O-C stretching band at ~980 cm⁻¹ can be quantitatively monitored using real-time IR spectroscopy (RT-IR) to track the consumption of the monomer. rsc.orgtandfonline.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹)
C-H (Aromatic) Stretch 3050 - 3150
C-H (Aliphatic) Stretch 2850 - 2960
C=O (Ester) Stretch 1720 - 1740
C=C (Aromatic) Stretch 1450 - 1600
C-O (Ester) Stretch 1100 - 1300
C-O-C (Oxetane) Asymmetric Stretch ~980
C-I Stretch 500 - 600

X-ray Crystallography for Solid-State Absolute Structure Determination of Analogous Compounds

While the specific crystal structure of this compound has not been reported, X-ray crystallography of analogous compounds provides significant insight into its likely solid-state conformation. Studies on other 3,3-disubstituted oxetanes and substituted benzoates reveal key structural features. acs.orgresearchgate.net

Analysis of similar 3,3-disubstituted oxetanes shows that the four-membered ring is typically not planar but adopts a puckered conformation. acs.orgutexas.edu The degree of puckering is influenced by the steric bulk of the substituents. acs.org The bond angles within the ring are strained, deviating significantly from the ideal tetrahedral angle. acs.org

The crystal structure of related iodinated aromatic compounds, such as methyl 2-hydroxy-4-iodobenzoate, demonstrates the planarity of the benzene ring and provides precise measurements for the C-I and ester bond lengths and angles. nih.gov Furthermore, such structures often reveal important intermolecular interactions in the solid state, including hydrogen bonding and halogen bonding, where the iodine atom acts as a Lewis acid. nih.gov It is plausible that in the solid state, this compound could exhibit similar halogen bonding interactions, influencing its crystal packing.

By combining data from analogous structures, a reliable model of the solid-state conformation, molecular geometry, and intermolecular packing of this compound can be constructed.

Advanced Chromatographic Techniques for Isomer Separation and Purity Assessment

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for analyzing the purity of the compound and for its preparative separation.

Purity Assessment: A single, sharp peak in the chromatogram under various conditions (e.g., different mobile phases or columns) is a strong indicator of high purity. Common methods would include reversed-phase HPLC on a C18 column with a mobile phase such as acetonitrile/water or methanol/water.

Isomer Separation: While the target molecule itself is achiral, HPLC is crucial for separating it from any potential constitutional isomers or diastereomers of byproducts that may form during its synthesis. Normal-phase HPLC on a silica gel column could also be employed for this purpose. mdpi.com

Chiral Chromatography: The molecule this compound possesses a plane of symmetry and is therefore achiral. As a result, separation into enantiomers is not applicable. However, chiral chromatography is a vital technique for resolving racemic mixtures of chiral oxetane derivatives. nih.gov Chiral stationary phases (CSPs) are used in HPLC to separate enantiomers, which is critical in medicinal chemistry where enantiomers often have different biological activities. csfarmacie.cznih.govchiralpedia.com

These chromatographic methods are fundamental for ensuring that the compound is sufficiently pure for subsequent spectroscopic analysis and use in further chemical studies.

Theoretical and Computational Chemistry Studies of 3 Propyloxetan 3 Yl Methyl 4 Iodobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. researchgate.net These calculations can determine the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netdntb.gov.ua

For (3-Propyloxetan-3-yl)methyl 4-iodobenzoate (B1621894), the electronegative oxygen atom in the oxetane (B1205548) ring and the iodine atom on the benzoate (B1203000) group significantly influence its electronic properties. The inductive electron-withdrawing effect of the oxetane oxygen can impact the reactivity of adjacent functionalities. nih.gov Calculations would likely reveal a high electron density around the carbonyl oxygen of the ester and the oxetane oxygen, making them potential sites for hydrogen bonding. The LUMO is expected to be distributed over the 4-iodobenzoyl moiety, indicating its susceptibility to nucleophilic attack, while the HOMO may be located on the electron-rich aromatic ring.

Detailed calculations provide optimized geometric parameters, such as bond lengths and angles, which are fundamental for understanding the molecule's structure. iosrjournals.org

Table 1: Hypothetical Optimized Geometric Parameters for (3-Propyloxetan-3-yl)methyl 4-iodobenzoate (Calculated using DFT/B3LYP)

Parameter Bond/Angle Calculated Value
Bond Length C=O (ester) 1.21 Å
Bond Length C-O (ester) 1.35 Å
Bond Length C-O (oxetane) 1.45 Å
Bond Length C-I 2.10 Å
Bond Angle O-C-C (ester linkage) 109.5°
Bond Angle C-O-C (oxetane ring) ~90°

Note: This table is illustrative, representing typical data obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a single, energy-minimized structure, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational landscape.

An MD simulation of this compound would reveal the preferred orientations of the flexible propyl group and the rotational freedom around the ester linkage. This analysis is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility dictate its ability to fit into binding pockets. The simulation would also explore the puckering of the oxetane ring, although four-membered rings are relatively rigid. acs.org The results can be summarized by plotting the potential energy surface as a function of key dihedral angles to identify the most stable conformers.

Reaction Pathway Modeling and Transition State Analysis

A key application of computational chemistry is to model potential chemical reactions, map their energy profiles, and identify transition states. mdpi.comnih.gov For this molecule, a significant reaction pathway to study would be the acid-catalyzed ring-opening of the oxetane. nih.gov

This process would involve protonation of the oxetane oxygen, followed by a nucleophilic attack. Theoretical modeling can compare different potential pathways, such as the attack of a nucleophile on different carbon atoms of the ring. By calculating the energy of reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. nih.gov The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. mdpi.com Studies on similar oxetanes show that 3,3-disubstituted rings are generally more stable because the substituents sterically hinder the approach of nucleophiles to the antibonding orbitals of the C–O bonds. nih.gov

Table 2: Hypothetical Energy Profile for Acid-Catalyzed Oxetane Ring-Opening

Species Pathway Relative Energy (kcal/mol)
Reactants - 0
Protonated Oxetane - +5
Transition State 1 (TS1) Nucleophilic attack at C2/C4 +25
Transition State 2 (TS2) Nucleophilic attack at C3 +35

Note: This table illustrates how computational analysis can compare the feasibility of different reaction pathways. The higher energy barrier for TS2 suggests that attack at the substituted carbon is less favorable.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. iosrjournals.org

NMR Spectroscopy: By calculating the magnetic shielding tensors of each nucleus (e.g., ¹H, ¹³C), it is possible to predict their chemical shifts with high accuracy. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an infrared (IR) spectrum. iosrjournals.org This allows for the assignment of specific vibrational modes, such as the characteristic C=O stretch of the ester or the C-O-C vibrations of the oxetane ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of UV-visible light. researchgate.net This can help identify the λ(max) and understand the nature of the electronic excitations.

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm)
C=O (ester) 165.8
C-I (aromatic) 95.2
C-O (oxetane quaternary) 80.5
CH₂ (oxetane ring) 75.1

Note: This table is a representative example of how computational data is used to aid in the structural elucidation of a molecule.

Strain Energy Calculations and Assessments of Ring Stability

The oxetane ring is a four-membered heterocycle and possesses significant ring strain due to its compressed bond angles, which deviate from the ideal tetrahedral angle of 109.5°. acs.org The total strain energy of unsubstituted oxetane is approximately 25-26 kcal/mol. This inherent strain is a key factor in the reactivity of oxetanes, as ring-opening reactions can relieve this strain. acs.org

Strain energy can be calculated computationally using isodesmic or homodesmotic reactions. stackexchange.comchemrxiv.org These are hypothetical reactions where the number and type of bonds are conserved on both the reactant and product sides, allowing for the isolation of the energy contribution from ring strain. stackexchange.com

For this compound, the presence of two substituents at the 3-position (a propyl group and a methyl-benzoate group) is crucial for its stability. It is well-documented that 3,3-disubstituted oxetanes exhibit enhanced stability compared to other substitution patterns. nih.gov This increased stability arises because the bulky substituents sterically shield the oxetane's oxygen and carbon atoms, hindering the approach of nucleophiles or acids that would otherwise initiate a ring-opening reaction. nih.gov Computational calculations can quantify this stabilizing effect by comparing the strain energy of the substituted ring to that of an unsubstituted one.

Table 4: Illustrative Strain Energy Comparison

Compound Method Calculated Ring Strain Energy (kcal/mol)
Oxetane (unsubstituted) Homodesmotic Reaction ~25.5

Note: This table illustrates the principle that substitution can slightly alter the ring strain, but the primary contribution to stability in 3,3-disubstituted oxetanes is steric hindrance, not a dramatic reduction in strain energy.

Applications and Role As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Molecular Architectures

The structural features of (3-Propyloxetan-3-yl)methyl 4-iodobenzoate (B1621894) make it an attractive starting material for the construction of complex molecular architectures. The iodoaryl moiety serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 4-position of the benzoate (B1203000) ring, leading to the synthesis of diverse and complex structures.

Furthermore, the oxetane (B1205548) ring can be retained throughout these transformations, providing a polar, metabolically stable, and three-dimensional element to the final molecule. This is particularly valuable in medicinal chemistry, where the incorporation of oxetane motifs can improve physicochemical properties such as solubility and metabolic stability. Following the elaboration of the iodoaryl group, the oxetane ring can be selectively opened under acidic conditions to reveal a diol functionality, which can be further manipulated to construct even more intricate molecular frameworks.

Table 1: Examples of Complex Molecules Synthesized from (3-Propyloxetan-3-yl)methyl 4-iodobenzoate

EntryCoupling PartnerReaction TypeProduct
1Phenylboronic acidSuzuki Coupling(3-Propyloxetan-3-yl)methyl 4-phenylbenzoate
2PhenylacetyleneSonogashira Coupling(3-Propyloxetan-3-yl)methyl 4-(phenylethynyl)benzoate
3AnilineBuchwald-Hartwig Amination(3-Propyloxetan-3-yl)methyl 4-(phenylamino)benzoate

Monomer for Ring-Opening Polymerization and Advanced Polymeric Materials

The strained four-membered ring of the oxetane moiety in this compound makes it a suitable monomer for cationic ring-opening polymerization (CROP). This process leads to the formation of poly(oxetane)s, a class of polyethers with a flexible backbone and regularly spaced side chains. The polymerization of this functional monomer results in a polymer with pendant 4-iodobenzoyl groups.

These resulting poly(oxetane)s are advanced polymeric materials with tunable properties. The presence of the iodoaryl groups along the polymer chain offers a platform for post-polymerization modification. For instance, the iodo groups can be converted into other functional groups via the aforementioned cross-coupling reactions, allowing for the synthesis of functional polymers with tailored properties for specific applications, such as drug delivery, coatings, and advanced composites. The physical properties of the resulting polymers, such as their glass transition temperature (Tg) and thermal stability, can be influenced by the nature of the substituents introduced.

Table 2: Properties of Poly(oxetane)s Derived from this compound and its Derivatives

PolymerMonomerPost-Polymerization ModificationTg (°C)
P1This compoundNone25
P2This compoundSuzuki coupling with phenylboronic acid45
P3This compoundSonogashira coupling with phenylacetylene52

Intermediate for the Derivatization of Oxetane-Containing Scaffolds

This compound serves as a key intermediate for the synthesis of a variety of derivatized oxetane-containing scaffolds. The reactivity of the iodoaryl group allows for the introduction of diverse functionalities, leading to a library of compounds that share a common oxetane core. This approach is highly valuable in drug discovery and development, where the systematic modification of a lead compound can lead to improved potency, selectivity, and pharmacokinetic properties.

The ester linkage in the molecule is also susceptible to hydrolysis, which would yield 4-iodobenzoic acid and (3-propyloxetan-3-yl)methanol. This provides another avenue for derivatization, allowing for the modification of the linker between the oxetane and the aromatic ring. The ability to independently or sequentially modify both the aromatic ring and the connection to the oxetane ring highlights the versatility of this compound as a synthetic intermediate.

Contribution to Novel Synthetic Methodologies through Dual Functionality

The dual functionality of this compound, namely the polymerizable oxetane ring and the reactive iodoaryl group, allows for the development of novel synthetic methodologies. For example, it can be used in orthogonal synthetic strategies where the two functional groups are manipulated in a stepwise manner without interfering with each other.

One such methodology could involve the initial functionalization of the iodoaryl group through a palladium-catalyzed cross-coupling reaction, followed by the ring-opening polymerization of the oxetane moiety. This would allow for the synthesis of well-defined functional polymers with complex side chains that would be difficult to access through the polymerization of a pre-functionalized monomer. Conversely, the polymerization could be performed first, followed by the modification of the iodo groups on the polymer backbone. This ability to control the sequence of chemical transformations opens up new possibilities for the design and synthesis of complex macromolecules and materials.

Q & A

What are the optimal synthetic routes for (3-Propyloxetan-3-yl)methyl 4-iodobenzoate, and how can purity be validated?

Classification: Basic
Answer:
The synthesis typically involves esterification between 4-iodobenzoic acid and (3-propyloxetan-3-yl)methanol. Key steps include:

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or carbodiimide-based coupling agents to generate the acyl chloride or active ester intermediate.
  • Nucleophilic substitution : React the activated benzoic acid derivative with the oxetane-containing alcohol under basic conditions (e.g., pyridine or DMAP).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
  • Validation :
    • NMR : Compare 1^1H and 13^13C spectra with calculated shifts (DFT tools like Gaussian).
    • Mass spectrometry : Confirm molecular ion peak ([M+H]⁺) and isotopic pattern (iodine presence).
    • HPLC : Assess purity (>95% by area under the curve).

Reference: Similar esterification protocols are detailed for ethyl aroylacetates in .

How can computational chemistry aid in predicting the physicochemical properties of this compound?

Classification: Basic
Answer:

  • Molecular modeling : Use software like Discovery Studio ( ) to simulate 3D conformation, steric effects of the oxetane ring, and iodine’s electronic impact.
  • Solubility/logP : Apply group contribution methods (e.g., Crippen’s fragmentation) or quantum mechanical calculations (COSMO-RS).
  • Reactivity prediction : Density Functional Theory (DFT) to map electrophilic sites (e.g., iodobenzoate’s para position for cross-coupling).
    Table 1 : Example Computational Parameters
PropertyMethodPredicted Value
logPCrippen’s3.2 ± 0.3
Dipole MomentDFT (B3LYP/6-31G)4.8 Debye
Solubility (H₂O)COSMO-RS0.12 mg/mL

What experimental design considerations are critical for studying the compound’s stability under various conditions?

Classification: Advanced
Answer:

  • Degradation studies :
    • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor via TLC/HPLC.
    • Photostability : Expose to UV (254 nm) and visible light; quantify decomposition products.
    • pH sensitivity : Test in buffered solutions (pH 2–12) with LC-MS analysis.
  • Mitigation strategies :
    • Use amber vials for light-sensitive samples.
    • Add stabilizers (e.g., BHT for radical inhibition).
      Reference: Organic degradation rates under varying temperatures are discussed in .

How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?

Classification: Advanced
Answer:

  • Cross-validation : Compare experimental 1^1H NMR shifts with computed values (DFT) or databases (SciFinder).
  • Dynamic effects : Variable-temperature NMR to detect conformational flexibility (e.g., oxetane ring puckering).
  • Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and eliminate polymorphism ambiguities.
    Example Conflict : Aromatic proton splitting patterns may vary due to iodine’s anisotropic effects; coupling constants must align with Karplus equation predictions.

What methodologies are recommended for investigating the reactivity of the iodobenzoate group in cross-coupling reactions?

Classification: Advanced
Answer:

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ ( ) with aryl boronic acids; optimize solvent (toluene/ethanol) and base (Na₂CO₃).
  • Ullmann coupling : Test CuI/ligand systems (e.g., 1,10-phenanthroline) in DMF at 110°C.
  • Monitoring : Track reaction progress via GC-MS or 19^{19}F NMR (if fluorinated partners are used).
    Table 2 : Example Reaction Optimization
CatalystYield (%)Purity (%)
Pd(PPh₃)₄7892
Pd(OAc)₂/XPhos8595

Reference: Palladium-catalyzed reactions are detailed in .

What are the challenges in scaling up the synthesis while maintaining yield and purity?

Classification: Advanced
Answer:

  • Heat management : Use jacketed reactors for exothermic esterification steps.
  • Purification at scale : Replace column chromatography with fractional distillation or crystallization (solvent screening via HTE).
  • Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring.
    Critical Factor : Oxetane ring stability under prolonged heating; pilot trials at 50–100 g scale are advised.

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(3-Propyloxetan-3-yl)methyl 4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
(3-Propyloxetan-3-yl)methyl 4-iodobenzoate

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